molecular formula C9H7FN2O2 B11812879 1-(2-Fluorophenyl)pyrazolidine-3,5-dione

1-(2-Fluorophenyl)pyrazolidine-3,5-dione

Cat. No.: B11812879
M. Wt: 194.16 g/mol
InChI Key: QUCWETQKCFSTRT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a pyrazolidine ring substituted with a fluorophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)pyrazolidine-3,5-dione typically involves the condensation of hydrazine derivatives with diketones. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization with diethyl malonate under acidic conditions . This reaction proceeds through the formation of an intermediate hydrazone, which undergoes intramolecular cyclization to yield the desired pyrazolidine-3,5-dione.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, often optimized for higher yields and purity. The use of catalysts such as magnesium acetylacetonate in aqueous medium has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-dione derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens and nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazolidine-3,5-dione derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)pyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)pyrazolidine-3,5-dione stands out due to the presence of the fluorophenyl group, which enhances its biological activity and specificity compared to other pyrazolidine-3,5-dione derivatives .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

1-(2-fluorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C9H7FN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13)

InChI Key

QUCWETQKCFSTRT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC=CC=C2F

Origin of Product

United States

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